molecular formula C5H10Cl6Si2 B3107876 Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]- CAS No. 1627573-20-9

Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-

Cat. No. B3107876
M. Wt: 339 g/mol
InChI Key: MIBUEMQOTABEMO-UHFFFAOYSA-N
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Patent
US08921579B2

Procedure details

A 2-L flask equipped with magnetic stirring, pot thermometer, addition funnel and condenser was charged with a mixture of 1455 g (2.05 mol) containing approximately 46% (dichlorosilylmethyl)trichlorosilane and 54% bis(trichlorosilyl)methane [molar ratio 1:1]. To the addition funnel were added 186 g (2.05 mol) of methallyl chloride. The reaction mixture was heated to 110° C. and 20 g of the olefin and 0.5 mL of a 5% solution of chloroplatinic acid in tetrahydrofuran were added to the reaction mixture to initiate the reaction. The remainder of the olefin was added to the reaction mixture at an appropriate rate to maintain the reaction temperature between 110 and 120° C. After completion of the olefin addition, the reaction mixture was heated to 130° C. for an additional 3 hours. Distillation of the product directly from the reaction mixture yielded 412 g (60%) of the title dipodal silane, bp 89-91° C./0.4 mm Hg, density @ 20° C. 1.380.
Name
(dichlorosilylmethyl)trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
[Compound]
Name
olefin
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([CH2:4][Si:5]([Cl:8])([Cl:7])[Cl:6])[Cl:3].Cl[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl.[CH2:18]([Cl:22])[C:19](=[CH2:21])[CH3:20]>O1CCCC1.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:6][Si:5]([Cl:8])([Cl:7])[CH2:4][Si:2]([Cl:3])([Cl:1])[CH2:20][CH:19]([CH3:21])[CH2:18][Cl:22] |f:4.5.6|

Inputs

Step One
Name
(dichlorosilylmethyl)trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)C[Si](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](Cl)(Cl)C[Si](Cl)(Cl)Cl
Step Two
Name
Quantity
186 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
olefin
Quantity
20 g
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L flask equipped with magnetic stirring
ADDITION
Type
ADDITION
Details
pot thermometer, addition funnel and condenser
ADDITION
Type
ADDITION
Details
was charged with a mixture of 1455 g (2.05 mol)
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between 110 and 120° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 130° C. for an additional 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product directly from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](CC(CCl)C)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 412 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.